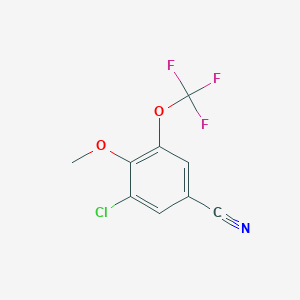
Benzonitrile,3-choro-4-methoxy-5-(trifluoromethoxy)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy): is a chemical compound that belongs to the benzonitrile family It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with chloro, methoxy, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxy-5-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method typically requires mild reaction conditions and can be performed in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of substituted toluenes. In this process, the substituted toluene is reacted with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to form corresponding amines, while oxidation can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
Substitution Reactions: Substituted benzonitriles with different functional groups.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
科学的研究の応用
Chemistry: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological activities. The presence of trifluoromethoxy and methoxy groups can enhance the compound’s bioavailability and metabolic stability .
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-Bromo-4-methoxybenzonitrile: Contains a bromo group instead of chloro and trifluoromethoxy groups.
Uniqueness: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is unique due to the combination of chloro, methoxy, and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications .
特性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC名 |
3-chloro-4-methoxy-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-8-6(10)2-5(4-14)3-7(8)16-9(11,12)13/h2-3H,1H3 |
InChIキー |
YWZXHLPUBRPCFG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)C#N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


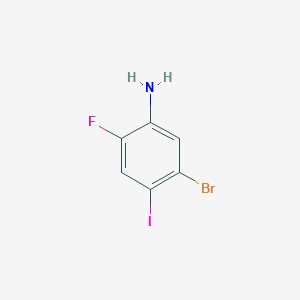
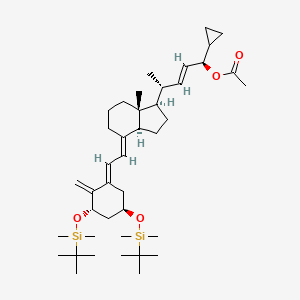
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
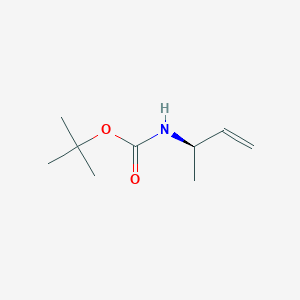
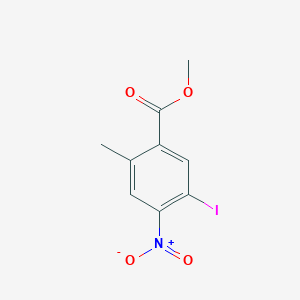
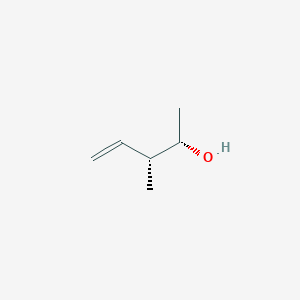
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
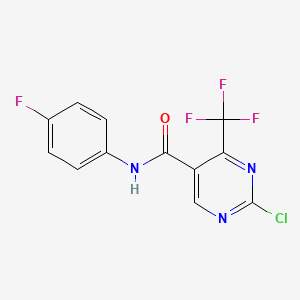
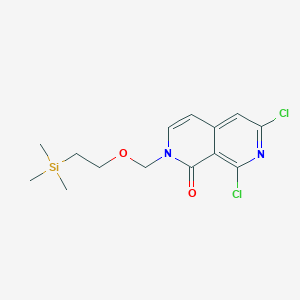
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
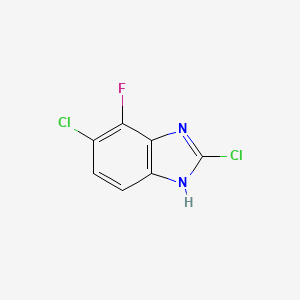
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
